4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
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Overview
Description
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves the condensation of a thiazolidine derivative with a phenyl acetate moiety. One common method involves the reaction of 2,4-thiazolidinedione with a suitable aldehyde under acidic or basic conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with phenyl acetate in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- (4-((2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl)phenoxy)acetic acid
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Uniqueness
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is unique due to its specific combination of a thiazolidine ring and a phenyl acetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C12H9NO4S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C12H9NO4S/c1-7(14)17-9-4-2-8(3-5-9)6-10-11(15)13-12(16)18-10/h2-6H,1H3,(H,13,15,16)/b10-6+ |
InChI Key |
AYESDWSJUSTNGT-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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